Home > Products > Screening Compounds P6570 > 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid - 1784319-42-1

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid

Catalog Number: EVT-3067512
CAS Number: 1784319-42-1
Molecular Formula: C9H12N2O3
Molecular Weight: 196.206
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: The molecule could act as an enzyme inhibitor by binding to the active site of a target enzyme, similar to the phosphodiesterase 4 inhibitors described in one of the provided papers [].
  • Receptor modulation: The molecule could interact with specific receptors, acting as an agonist or antagonist, similar to the CCR5 antagonist described in another paper [].
Applications
  • Medicinal Chemistry: The presence of both a tetrahydro-2H-pyran ring and an imidazole-2-carboxylic acid moiety suggests potential biological activity. Specifically, imidazole derivatives are commonly investigated for their antibacterial, antifungal, and antiviral properties [, , ]. Additionally, the structural similarity to known CCR5 antagonists [] and phosphodiesterase 4 inhibitors [] could indicate potential applications in areas like HIV treatment and inflammatory diseases, respectively.

GW788388 (4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide)

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It exhibits antifibrotic activity and has shown efficacy in reducing collagen expression in preclinical models of liver and renal fibrosis [].

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

  • Compound Description: These novel compounds consist of a pyrazole core linked to a sugar moiety (glucopyranoside). These derivatives were synthesized and evaluated for their antidiabetic activity, with some compounds showing moderate activity compared to the standard drug, remogliflozin [].

4-cyano-N-(2-(4,4-dimethyl-1-ene-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydropyran-2H-pyran-yl)pyridin-3-yl)-1H-imidazole-2-carboxamide

  • Compound Description: This compound is suggested as a potential therapeutic agent for treating Hodgkin's lymphoma. The research mentions its potential use as monotherapy or in combination with existing chemotherapeutic agents and regimens [].

EPPA-1 (1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with potential anti-inflammatory properties []. It exhibits a better therapeutic index compared to earlier generation PDE4 inhibitors due to its reduced emetogenicity.

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

  • Compound Description: This compound is an orally active CCR5 antagonist, demonstrating its potential in treating HIV infection. Its development involved optimizing the synthesis to make it more practical and cost-effective [].

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor developed to address the limitations of its predecessor, CJ-12,918, which showed cataract formation in rats. CJ-13,454 exhibits improved pharmacokinetic and toxicological profiles, making it a more promising lead for treating inflammatory diseases [].

4-(8-methoxy-1-((1-methoxypropan-2-yl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole

  • Compound Description: This compound represents a novel quinoline derivative designed as a potential bromodomain inhibitor [].

4-(8-methoxy-1-((1-methoxy-2-yl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole

  • Compound Description: This compound is another novel quinoline derivative investigated as a potential bromodomain inhibitor [].

4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid

  • Compound Description: This compound acts as a 5-HT4 receptor antagonist and exists in various polymorphic forms. Researchers have characterized these forms (Polymorph Form I and Polymorph Form II) to optimize its pharmaceutical properties, such as stability and hygroscopicity [, , , ].
  • Compound Description: This compound is a tetrapeptide containing a tetrahydro-2H-pyran ring within its structure. The research focuses on analyzing its crystal structure, which reveals a helical conformation stabilized by intramolecular hydrogen bonding. This bonding contributes to the molecule's overall stability and conformation [].

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide

  • Compound Description: This compound is a novel, orally active 5-lipoxygenase (5-LO) inhibitor. Researchers have developed an efficient three-step synthesis for this compound to facilitate pre-clinical toxicological studies [].

(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hemihydrate

  • Compound Description: The research focuses on the crystal structure of this compound, providing detailed X-ray crystallographic data, including unit cell dimensions, space group, and bond lengths [].

5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound is synthesized through a novel, efficient tandem Knoevenagel–Michael protocol using readily available starting materials. Its structure is determined and confirmed through various spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry), and its potential biological activities are predicted [].

1-Hydroxy-2,5-dihydro-1H-imidazole-2-carboxylic acid 3-oxides

  • Compound Description: This class of compounds, including 1-Hydroxy-2-methyl-1,5,6,7,8,8a-hexahydro-2H,4H-cycloheptimidazole-2-carboxylic acid 3-oxide (2e), show notable inhibitory effects on platelet aggregation. Compound 2e also exhibits antihypertensive activity [].
  • Compound Description: This series of compounds was designed based on their potential to inhibit tyrosyl-tRNA synthetase and aminoacyl-tRNA synthetase (AaRS). Molecular docking studies were conducted, and selected compounds were synthesized and evaluated for their in vitro antimicrobial activity [].

[(±)-(2,4,6-cis)-4-chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP)

  • Compound Description: CTHP is a compound that exhibits significant antihyperalgesic effects in various pain models, including chemical and thermal stimuli. The research suggests that its mechanism of action involves the NO/cGMP/KATP pathway and the κ-opioid receptor [].

Amide derivatives of 1-(4-Nitrophenyl)-2-(3-methylbenzo[b]thiophen-6-yl)-1H-benzo[d]imidazole-5-carboxylic acid

  • Compound Description: These novel amide derivatives were designed using molecular docking studies to target aminoacyl-tRNA synthetase (AaRS) and tyrosyl-tRNA synthetase for their potential antimicrobial activity. Their synthesis and in vitro antimicrobial evaluation were conducted to explore their therapeutic potential [].
  • Compound Description: This compound is a former anti-asthma drug candidate synthesized using a novel variant of the Migita reaction for carbon-sulfur bond formation. The development of this new synthetic route significantly improved the overall yield and efficiency of the process [].
  • Compound Description: This compound was synthesized via a novel, multi-component reaction and characterized through various spectroscopic techniques and X-ray diffraction studies. The research highlights its structural features, including π electron delocalization and inter- and intramolecular hydrogen bonding that contribute to its stability [].
  • Compound Description: These are dicobalt complexes incorporating the ligand 5-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-4-carboxylic acid (H3Imbm). Complex 1 displays mixed-valence CoII/CoIII centers, while complex 2 possesses CoIII/CoIII centers. Both complexes exhibit moderate DNA intercalative binding and distinct magnetic properties [].

3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives

  • Compound Description: This series of compounds was synthesized through a one-pot, four-component condensation reaction, demonstrating a novel and efficient synthetic strategy. The research focused on the synthesis and structural characterization of these compounds [].

3-[3-(1H-Indol-3-yl)Acryloyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-one and its metal complexes

  • Compound Description: This research focuses on synthesizing and characterizing a series of first-row transition metal complexes (Mn(II), Co(II), Ni(II), Cu(II), and Fe(III)) with 3-[3-(1H-indol-3-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one as the ligand. These complexes were investigated for their antimicrobial activity [].

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐yl)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one

  • Compound Description: This compound, BMY-22089, was synthesized using a convergent strategy with [14C]Methyl iodide as the radiolabeled starting material. The synthesis involved multiple steps, including alkylation, dehydration, bromination, phosphonate synthesis, coupling, hydrolysis, and lactonization [].

3-(1-Benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives

  • Compound Description: These derivatives were synthesized through a facile, one-pot, four-component reaction involving bromo dehydroacetic acid, an aromatic aldehyde, benzylamine, and ammonium acetate in dry alcohol. This method provided an efficient and convenient route to access these compounds [].

trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones

  • Compound Description: This series of compounds, along with their dihydroxy acid counterparts, acts as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The research systematically explored the structure-activity relationships, revealing that introducing substituents at specific positions on the pyrrole ring significantly enhances their inhibitory potency [].

Properties

CAS Number

1784319-42-1

Product Name

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid

IUPAC Name

1-(oxan-4-yl)imidazole-2-carboxylic acid

Molecular Formula

C9H12N2O3

Molecular Weight

196.206

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-10-3-4-11(8)7-1-5-14-6-2-7/h3-4,7H,1-2,5-6H2,(H,12,13)

InChI Key

KZZSAFIEGIVCKQ-UHFFFAOYSA-N

SMILES

C1COCCC1N2C=CN=C2C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.